Ethyl 4-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}benzoate
Overview
Description
Ethyl 4-{[2-(1,3-benzoxazol-2-ylthio)butanoyl]amino}benzoate is a complex organic compound that features a benzoxazole moiety. Benzoxazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}benzoate typically involves multiple steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization reactions involving 2-aminophenols and aldehydes under acidic conditions.
Thioether Formation:
Amide Bond Formation: The final step involves the formation of an amide bond between the benzoxazole-thioether derivative and ethyl 4-aminobenzoate under standard peptide coupling conditions, such as using EDCI/HOBt in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(1,3-benzoxazol-2-ylthio)butanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzoxazoles, halobenzoxazoles.
Scientific Research Applications
Ethyl 4-{[2-(1,3-benzoxazol-2-ylthio)butanoyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial, antifungal, and anticancer agent.
Material Science: Benzoxazole derivatives are used in the development of new materials with unique properties, such as high thermal stability and fluorescence.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the thioether group can interact with thiol groups in proteins, leading to modifications that affect protein function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(((1,3-benzoxazol-2-ylthio)acetyl)amino)benzoate
- Ethyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 4-{[2-(1,3-benzoxazol-2-ylthio)butanoyl]amino}benzoate is unique due to its specific structural features, such as the combination of a benzoxazole ring with a thioether and an amide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 4-[2-(1,3-benzoxazol-2-ylsulfanyl)butanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-3-17(27-20-22-15-7-5-6-8-16(15)26-20)18(23)21-14-11-9-13(10-12-14)19(24)25-4-2/h5-12,17H,3-4H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRIOZVRDWYPQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OCC)SC2=NC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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